3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound belonging to the class of pyrimidoindoles. This compound features a unique structure characterized by a pyrimidoindole core with benzyl and chlorobenzyl substituents, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions
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Formation of the Pyrimidoindole Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a Fischer indole synthesis can be employed, where an aryl hydrazine reacts with a ketone to form the indole ring .
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Introduction of Benzyl and Chlorobenzyl Groups: : The benzyl and chlorobenzyl groups can be introduced via alkylation reactions. This typically involves the use of benzyl halides (e.g., benzyl chloride) and appropriate bases to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides with bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies might focus on its activity against specific enzymes or receptors, as well as its overall bioavailability and toxicity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism by which 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-indole-2,4-dione: Similar structure but lacks the pyrimido ring.
1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: Similar structure but lacks the benzyl group.
Uniqueness
The uniqueness of 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione lies in its combination of benzyl and chlorobenzyl groups attached to a pyrimidoindole core. This specific arrangement of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H22ClN3O2 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-benzyl-1-[(3-chlorophenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O2/c1-17-11-12-22-21(13-17)23-24(28(22)2)25(31)30(15-18-7-4-3-5-8-18)26(32)29(23)16-19-9-6-10-20(27)14-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
SKMYRMYDFRWYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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